Anthelmycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anthelmycin is a novel antibiotic with anthelmintic properties, meaning it is effective against parasitic worms. It was first isolated from a strain of Streptomyces longissimus found in a soil sample collected in Indiana, USA . This compound has garnered attention due to its significant biological activity, particularly its ability to combat parasitic infections.

科学的研究の応用

Anthelmycin has a wide range of scientific research applications. In chemistry, it is studied for its unique structure and reactivity. In biology, it is used to understand the mechanisms of parasitic infections and to develop new treatments. In medicine, this compound is explored for its potential as an antibiotic and anthelmintic agent. Industrially, it is used in the production of pharmaceuticals and other biologically active compounds .

Safety and Hazards

準備方法

Synthetic Routes and Reaction Conditions: Anthelmycin is primarily obtained through fermentation processes. The strain of Streptomyces longissimus used for production is maintained at 4°C on asparagine-starch agar slants. Vegetative inoculum is grown in a medium containing glucose, soybean meal, corn steep solids, sodium chloride, calcium carbonate, and tap water. The inoculated medium is incubated at 30°C on a reciprocal shaker .

Industrial Production Methods: For industrial production, the fermentation medium typically consists of soybean meal, casein, sodium nitrate, calcium carbonate, glucose syrup, and tap water. Optimum yields are achieved by incubating the medium on a reciprocal shaker at 30°C for 96 hours. The fermentation broth is then filtered, and this compound is isolated using chromatography techniques .

化学反応の分析

Types of Reactions: Anthelmycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonium hydroxide, hydrochloric acid, and various chromatography resins. The conditions for these reactions typically involve maintaining specific pH levels and temperatures to ensure optimal yields .

Major Products: The major products formed from these reactions depend on the specific modifications being made to the this compound molecule

作用機序

The mechanism of action of anthelmycin involves its ability to inhibit protein synthesis in parasitic worms. It achieves this by binding to specific molecular targets, such as ribosomal subunits, and interfering with the translation process. This leads to the paralysis and eventual death of the parasites .

類似化合物との比較

Anthelmycin is similar to other nucleoside antibiotics such as blasticidin S, gougerotin, and mildiomycin. These compounds also inhibit protein synthesis in both eukaryotic and prokaryotic organisms. this compound is unique in its specific activity against parasitic worms, making it a valuable tool in the fight against parasitic infections .

List of Similar Compounds:- Blasticidin S

- Gougerotin

- Mildiomycin

- Anthelvencin

- Aspiculomycin

- Axenomycins

- G-418

- Hygromycin B

This compound’s unique properties and broad range of applications make it a compound of significant interest in various scientific fields.

特性

CAS番号 |

12706-94-4 |

|---|---|

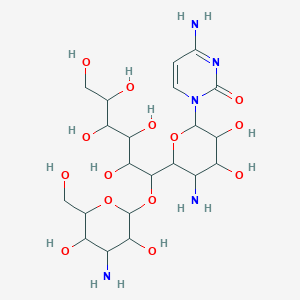

分子式 |

C21H37N5O14 |

分子量 |

583.5 g/mol |

IUPAC名 |

4-amino-1-[(2R,3R,4S,5S,6S)-5-amino-6-[(1R,2S,3S,4R,5R)-1-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6-pentahydroxyhexyl]-3,4-dihydroxyoxan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C21H37N5O14/c22-7-1-2-26(21(37)25-7)19-16(36)12(32)9(24)17(39-19)18(15(35)14(34)10(30)5(29)3-27)40-20-13(33)8(23)11(31)6(4-28)38-20/h1-2,5-6,8-20,27-36H,3-4,23-24H2,(H2,22,25,37)/t5-,6-,8+,9+,10-,11-,12+,13-,14+,15+,16-,17+,18-,19-,20+/m1/s1 |

InChIキー |

VQQSDVBOXQHCHU-SKPOXZENSA-N |

異性体SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)[C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)O)O |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(C(C(C(C(CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N)O)O |

正規SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(C(C(C(C(CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Hikizimycin; Anthelmycin; L 33876 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1673171.png)

![7-(hydroxymethyl)-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene-3-carbaldehyde](/img/structure/B1673172.png)

![(6AR,10AR)-3-(1,1-Dimethylbutyl)-6A,7,10,10A-tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran](/img/structure/B1673184.png)